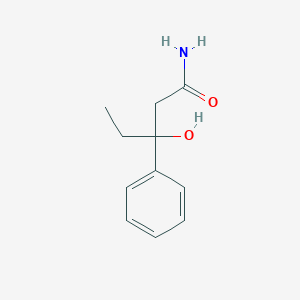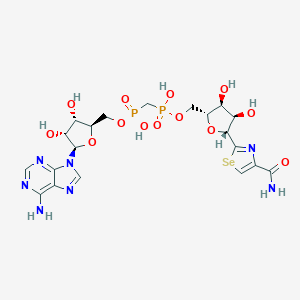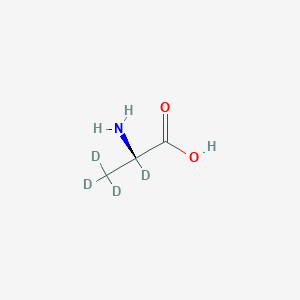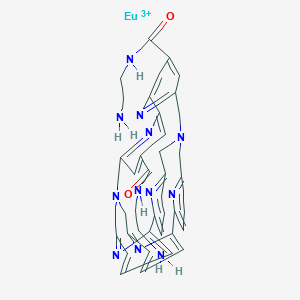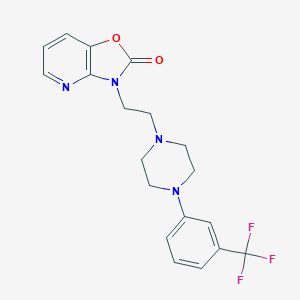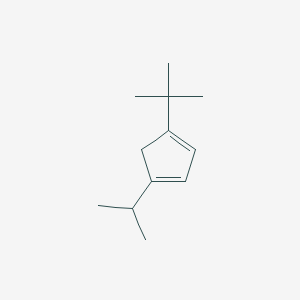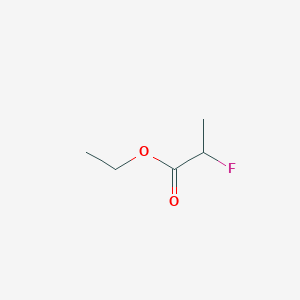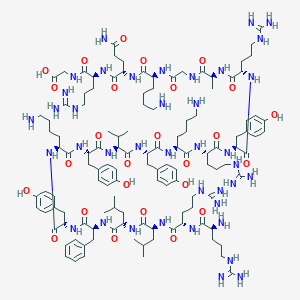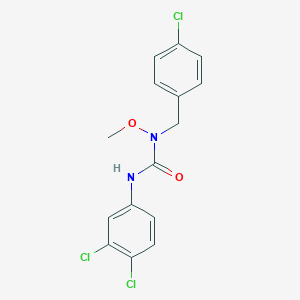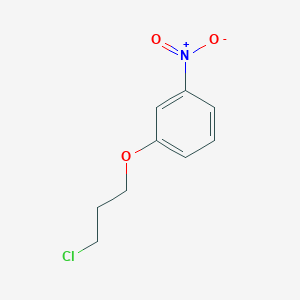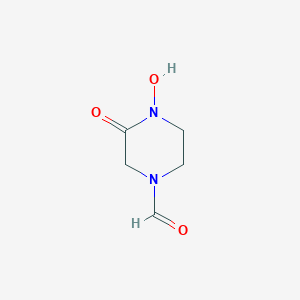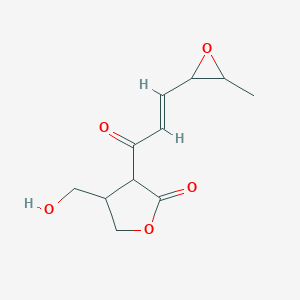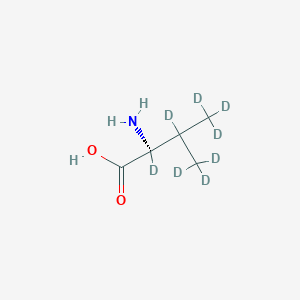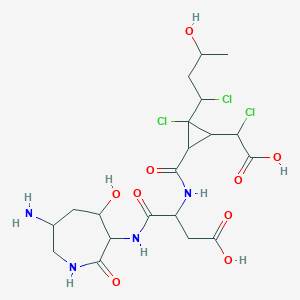![molecular formula C7H11BrO4 B137021 Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) CAS No. 146499-97-0](/img/structure/B137021.png)
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "S-3-ethyl-2-bromomalate" and has a molecular formula of C8H11BrO4.
Mecanismo De Acción
The mechanism of action of S-3-ethyl-2-bromomalate is not fully understood. However, it is believed that the compound acts as a nucleophile in certain reactions, leading to the formation of new carbon-carbon bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of S-3-ethyl-2-bromomalate. However, studies have shown that the compound exhibits low toxicity and does not have any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S-3-ethyl-2-bromomalate is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. However, its high cost and limited availability can be a significant limitation for researchers.
Direcciones Futuras
There are several future directions for research on S-3-ethyl-2-bromomalate. One potential area of study is the development of new synthetic routes for the compound, which could lead to more cost-effective production methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, investigations into the potential toxicity and environmental impact of S-3-ethyl-2-bromomalate are also necessary to ensure its safe use in research and industry.
Métodos De Síntesis
The synthesis of S-3-ethyl-2-bromomalate can be achieved through a multi-step process involving the reaction of ethyl acetoacetate with bromine, followed by the addition of methyl magnesium bromide and subsequent reaction with diethyl oxalate. The final product is obtained through the hydrolysis of the diethyl ester.
Aplicaciones Científicas De Investigación
S-3-ethyl-2-bromomalate has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a chiral building block in the synthesis of biologically active compounds. It has also been used as a starting material in the synthesis of various drugs and pharmaceuticals.
Propiedades
Número CAS |
146499-97-0 |
|---|---|
Nombre del producto |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) |
Fórmula molecular |
C7H11BrO4 |
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
(2S,3R)-2-bromo-3-methoxycarbonylpentanoic acid |
InChI |
InChI=1S/C7H11BrO4/c1-3-4(7(11)12-2)5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
Clave InChI |
SIAVUPGLKOARFR-WHFBIAKZSA-N |
SMILES isomérico |
CC[C@@H]([C@@H](C(=O)O)Br)C(=O)OC |
SMILES |
CCC(C(C(=O)O)Br)C(=O)OC |
SMILES canónico |
CCC(C(C(=O)O)Br)C(=O)OC |
Sinónimos |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



